

Decoding the Certificate of Analysis: A Technical Guide to 24 Bisphenol S-d8

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Compound of Interest

Compound Name: 24 Bisphenol S-d8

Cat. No.: B15354508

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **24 Bisphenol S-d8** (BPS-d8) is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of the typical data and methodologies presented in a CoA for **24 Bisphenol S-d8**.

Compound Identification and Chemical Properties

The initial section of a CoA provides fundamental information to unequivocally identify the compound. This includes its chemical name, structure, molecular formula, and CAS number. For a deuterated standard, the location and number of deuterium atoms are specified.

Table 1: Chemical and Physical Data for **24 Bisphenol S-d8**

Parameter	Value	Source
Analyte Name	24 Bisphenol S-d8	[1]
Synonym	2,4'-Dihydroxydiphenyl Sulfone-d8	[2]
Molecular Formula	C ₁₂ H ₂ D ₈ O ₄ S	[1][2]
Molecular Weight	258.32 g/mol	[1][2][3]
Unlabeled CAS No.	5397-34-2	[1][2][4]
Labeled CAS No.	2483831-28-1	[3]
Product Format	Neat Solid or Solution	[1][3]
Storage Temperature	+4°C or Room Temperature	[1][3]

Purity and Composition Analysis

This section is paramount for quantitative applications. It details the chemical purity of the standard, which is the percentage of the desired compound in the material, excluding isotopic variations. It also specifies the isotopic enrichment, indicating the percentage of molecules that contain the deuterium labels.

Table 2: Purity and Isotopic Enrichment of **24 Bisphenol S-d8**

Parameter	Specification	Methodology
Chemical Purity	>95% or ≥98.0% (HPLC)	[1]
Isotopic Purity (Enrichment)	Typically >98%	Mass Spectrometry

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **24 Bisphenol S-d8** is commonly determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

- Objective: To separate and quantify impurities from the main BPS-d8 compound.
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, and an autosampler.
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).
- Procedure:
 - A precisely weighed amount of the BPS-d8 standard is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.
 - This solution is injected into the HPLC system.
 - The components of the sample are separated on the C18 column based on their polarity.
 - The UV detector measures the absorbance of the eluting components at a specific wavelength (e.g., 254 nm).
 - The purity is calculated by dividing the peak area of the BPS-d8 by the total area of all peaks in the chromatogram and multiplying by 100.

Isotopic Enrichment Determination

For a deuterated standard, understanding the isotopic enrichment is crucial. This value confirms that the majority of the molecules are indeed the labeled compound, which is essential for its function as an internal standard in mass spectrometry-based assays.

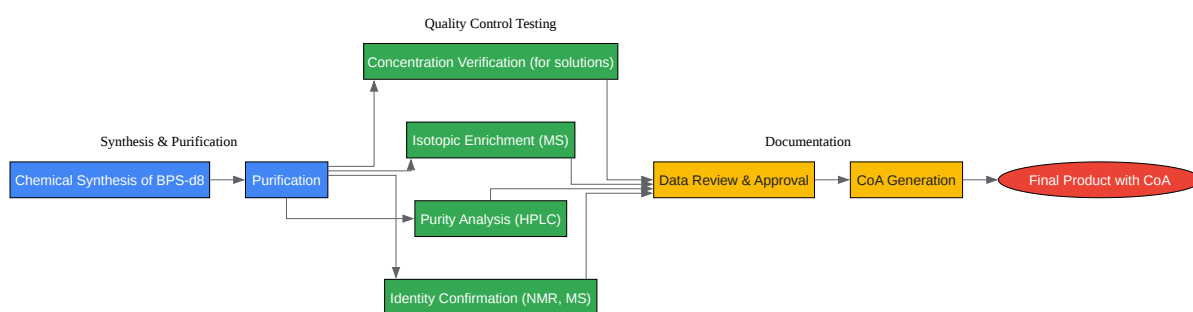
Experimental Protocol: Isotopic Enrichment by Mass Spectrometry (MS)

- Objective: To determine the percentage of BPS-d8 that contains the specified number of deuterium atoms.
- Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

- Procedure:
 - A dilute solution of the BPS-d8 standard is infused into the mass spectrometer.
 - The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion.
 - The relative intensities of the ion corresponding to BPS-d8 and any ions corresponding to incompletely deuterated or non-deuterated Bisphenol S are measured.
 - The isotopic enrichment is calculated based on the relative abundances of these different isotopic species.

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow from the analysis of a batch of **24 Bisphenol S-d8** to the final issuance of its Certificate of Analysis.

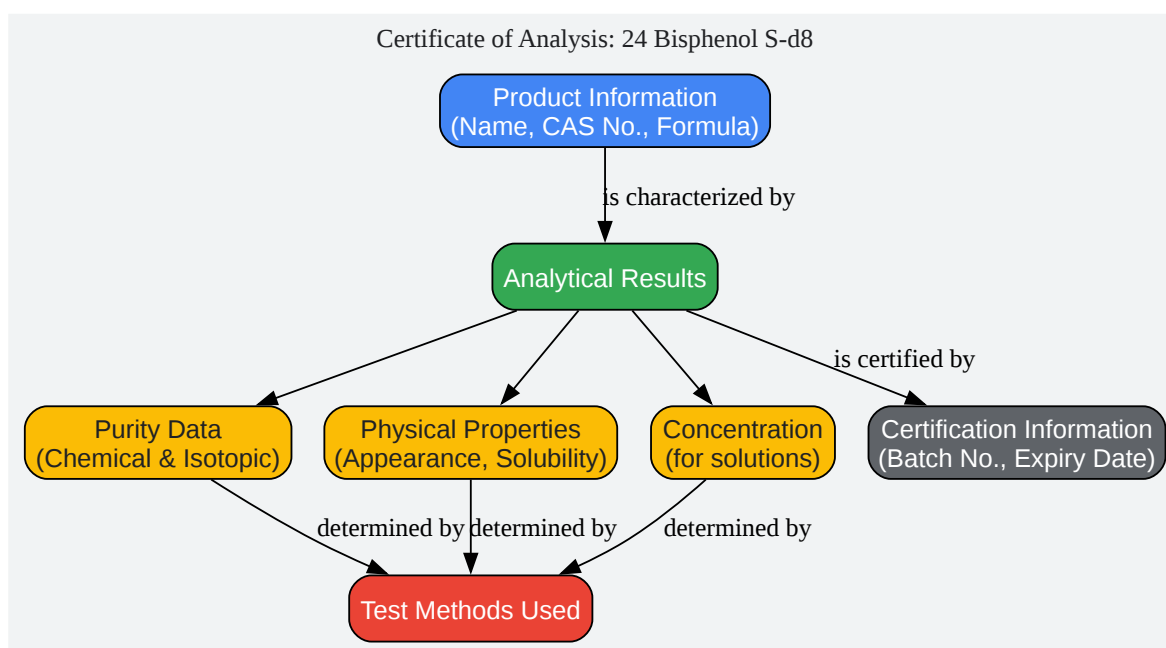


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Caption: Workflow for the generation of a Certificate of Analysis for **24 Bisphenol S-d8**.

Interpreting the Certificate of Analysis: A Logical Approach

The CoA is structured to provide a hierarchical understanding of the material's quality. The following diagram illustrates the logical relationship between the different sections of the CoA.



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Caption: Logical relationships of the information presented on a Certificate of Analysis.

Application in Research and Development

24 Bisphenol S-d8 is primarily used as an internal standard in analytical methods, particularly for the quantification of Bisphenol S (BPS) in various matrices such as biological fluids (urine), environmental samples, and consumer products.[5] Its deuteration makes it chemically almost identical to the non-labeled BPS, but with a different mass. This allows for its addition to a sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction and cleanup will be mirrored by a proportional loss of the internal standard, enabling accurate correction and quantification by mass spectrometry.

In conclusion, a thorough understanding of the Certificate of Analysis for **24 Bisphenol S-d8** is essential for ensuring the quality and integrity of research data. The information provided in the CoA, when correctly interpreted, forms the basis for reliable and reproducible analytical measurements.

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